molecular formula C12H18O2 B14401727 2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one CAS No. 89506-47-8

2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one

Katalognummer: B14401727
CAS-Nummer: 89506-47-8
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: CFWNQMLVZROVHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one is an organic compound with a complex structure that includes a cyclopentene ring substituted with dimethyl and oxopentyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common method involves the alkylation of cyclopentadiene followed by oxidation and further functional group modifications. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as distillation or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dimethylcyclopent-2-en-1-one: A structurally similar compound with different functional groups.

    2,3-Dimethyl-2-cyclopentenone: Another related compound with variations in the cyclopentene ring substitutions.

Uniqueness

2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

89506-47-8

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

2,3-dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one

InChI

InChI=1S/C12H18O2/c1-4-5-11(13)7-10-6-8(2)9(3)12(10)14/h10H,4-7H2,1-3H3

InChI-Schlüssel

CFWNQMLVZROVHL-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)CC1CC(=C(C1=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.